Brethaire

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

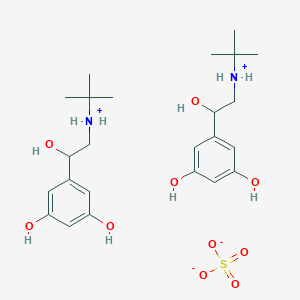

Terbutaline can be synthesized through a multi-step process involving the reaction of 3,5-dihydroxybenzaldehyde with tert-butylamine to form the intermediate Schiff base. This intermediate is then reduced to the corresponding amine using sodium borohydride. The final step involves the reaction of the amine with epichlorohydrin under basic conditions to yield terbutaline .

Industrial Production Methods

Industrial production of terbutaline typically involves large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The process includes stringent control of reaction conditions such as temperature, pressure, and pH to ensure consistent product quality .

Análisis De Reacciones Químicas

Types of Reactions

Terbutaline undergoes several types of chemical reactions, including:

Oxidation: Terbutaline can be oxidized to form quinone derivatives.

Reduction: Reduction of terbutaline can lead to the formation of its corresponding alcohol.

Substitution: Terbutaline can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Corresponding alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Clinical Applications

1. Treatment of Asthma and COPD

- Brethaire is commonly prescribed for asthma and chronic obstructive pulmonary disease (COPD). Clinical studies have shown that terbutaline has a longer duration of bronchodilation compared to other β2-agonists like isoproterenol. In a study involving 40 adult patients, terbutaline demonstrated a bronchodilatory effect that peaked between 5 to 120 minutes after administration, with significant efficacy noted at 60 and 120 minutes post-dose .

2. Tocolytic Agent in Obstetrics

- Terbutaline has been utilized as a tocolytic agent to delay preterm labor. A pharmacokinetic study in bovine models indicated its potential effectiveness in managing labor contractions . The drug's ability to relax smooth muscle makes it suitable for this application.

3. Veterinary Medicine

- In veterinary contexts, terbutaline is used to manage respiratory conditions in livestock and pets. Research has indicated its pharmacokinetics in cattle, highlighting its rapid absorption and distribution properties .

Research Applications

1. Environmental Studies

- Terbutaline's environmental impact has been studied concerning agricultural practices, particularly regarding its detection in livestock waste. Studies have shown high concentrations of β2-adrenergic agonists in ruminant farms, raising concerns about food safety and ecological risks .

2. Pharmacokinetic Studies

- Multiple studies have investigated the pharmacokinetics of terbutaline across species. For instance, a study reported on the serum concentration profiles following intravenous administration in cows, providing insights into dosage adjustments necessary for effective treatment .

Data Tables

Case Studies

Case Study 1: Asthma Management

- A double-blind clinical trial compared terbutaline with isoproterenol in asthma patients. Results indicated that patients receiving terbutaline experienced sustained bronchodilation over extended periods, demonstrating its effectiveness as a first-line treatment for asthma exacerbations .

Case Study 2: Veterinary Application

Mecanismo De Acción

Terbutaline exerts its effects by selectively binding to β2 adrenergic receptors in the bronchioles. This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels result in the relaxation of bronchial smooth muscle, thereby alleviating bronchospasm. In the context of preterm labor, terbutaline relaxes uterine smooth muscle, delaying contractions .

Comparación Con Compuestos Similares

Similar Compounds

Salbutamol: Another β2 adrenergic receptor agonist used as a bronchodilator.

Formoterol: A long-acting β2 agonist used for asthma and chronic obstructive pulmonary disease.

Salmeterol: Similar to formoterol, used for long-term asthma management.

Uniqueness

Terbutaline is unique in its dual role as both a bronchodilator and a tocolytic. While other β2 agonists like salbutamol and formoterol are primarily used for respiratory conditions, terbutaline’s ability to delay preterm labor sets it apart .

Actividad Biológica

Brethaire, the brand name for terbutaline, is a medication primarily used as a bronchodilator in the treatment of asthma and other conditions involving reversible bronchospasm. It is also utilized as a tocolytic agent to delay premature labor. Terbutaline acts as a selective beta-2 adrenergic agonist, which means it specifically stimulates beta-2 receptors in the lungs and uterus, leading to muscle relaxation in these tissues.

Terbutaline's mechanism of action involves the activation of beta-2 adrenergic receptors, which triggers a cascade of intracellular events:

- Activation of Adenylyl Cyclase : This increases levels of cyclic adenosine monophosphate (cAMP).

- Reduction of Intracellular Calcium : Elevated cAMP levels lead to decreased intracellular calcium concentrations.

- Smooth Muscle Relaxation : The decrease in calcium activates myosin light-chain phosphatase while inhibiting myosin light-chain kinase, resulting in relaxation of bronchial smooth muscle and uterine contractions.

The pharmacokinetics of terbutaline include an elimination half-life ranging from 11 to 16 hours, with approximately 90% excretion via urine, predominantly as unchanged drug .

Bronchodilation

This compound is indicated for:

- Asthma Management : Used as a "reliever" inhaler to alleviate acute symptoms.

- Chronic Obstructive Pulmonary Disease (COPD) : Helps manage bronchospasm associated with COPD.

Tocolysis

In obstetrics, terbutaline is administered to:

- Delay Preterm Labor : It can postpone contractions for up to 48 hours, allowing for the administration of corticosteroids to enhance fetal lung maturity .

Pharmacokinetic Profile

| Property | Value |

|---|---|

| Absorption | Rapid; peak plasma levels in 1-2 hours |

| Protein Binding | Approximately 25% |

| Metabolism | Primarily hepatic via CYP450 enzymes |

| Elimination Half-Life | 11–16 hours |

| Excretion | 90% via urine (60% unchanged) |

Adverse Effects

Common adverse effects associated with terbutaline include:

- Tachycardia

- Tremors

- Nervousness

- Headaches

- Nausea

Serious side effects may involve cardiovascular issues and should be monitored closely, especially in patients with pre-existing heart conditions .

Case Studies and Research Findings

-

Study on Efficacy in Asthma Management :

A clinical trial demonstrated that terbutaline significantly improved lung function parameters such as Forced Expiratory Volume (FEV1) compared to placebo in asthmatic patients. The study reported a mean increase in FEV1 of 20% post-administration within 30 minutes . -

Tocolytic Use in Preterm Labor :

In a cohort study involving pregnant women experiencing preterm labor, terbutaline was effective in reducing uterine contractions and delaying labor by an average of 48 hours. This delay allowed for the administration of steroids to enhance fetal lung development . -

Long-term Safety Profile :

A longitudinal study assessed the long-term use of terbutaline in asthma patients, indicating that while it provided significant relief from symptoms, there was a noted increase in heart rate and potential for tolerance development over extended periods .

Propiedades

IUPAC Name |

tert-butyl-[2-(3,5-dihydroxyphenyl)-2-hydroxyethyl]azanium;sulfate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C12H19NO3.H2O4S/c2*1-12(2,3)13-7-11(16)8-4-9(14)6-10(15)5-8;1-5(2,3)4/h2*4-6,11,13-16H,7H2,1-3H3;(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFVSLSTULZVNPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[NH2+]CC(C1=CC(=CC(=C1)O)O)O.CC(C)(C)[NH2+]CC(C1=CC(=CC(=C1)O)O)O.[O-]S(=O)(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40N2O10S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

548.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.